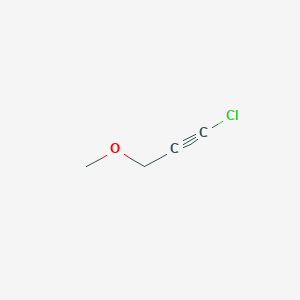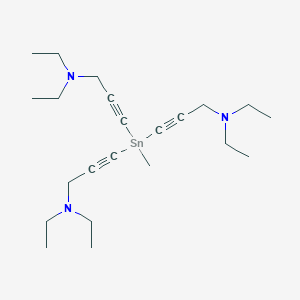
3,3',3''-(Methylstannanetriyl)tris(N,N-diethylprop-2-yn-1-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,3’'-(Methylstannanetriyl)tris(N,N-diethylprop-2-yn-1-amine) is a complex organotin compound It is characterized by the presence of a central tin atom bonded to three N,N-diethylprop-2-yn-1-amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(Methylstannanetriyl)tris(N,N-diethylprop-2-yn-1-amine) typically involves the reaction of methylstannane with N,N-diethylprop-2-yn-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,3’'-(Methylstannanetriyl)tris(N,N-diethylprop-2-yn-1-amine) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The N,N-diethylprop-2-yn-1-amine groups can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands.
Applications De Recherche Scientifique
3,3’,3’'-(Methylstannanetriyl)tris(N,N-diethylprop-2-yn-1-amine) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases such as cancer.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 3,3’,3’'-(Methylstannanetriyl)tris(N,N-diethylprop-2-yn-1-amine) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can modulate the activity of enzymes and other proteins. The specific pathways involved depend on the particular application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(3-hydroxypropyltriazolylmethyl)amine: This compound is used as a ligand in copper-catalyzed azide-alkyne cycloaddition reactions.
Tris(2-aminoethyl)amine:
Uniqueness
3,3’,3’'-(Methylstannanetriyl)tris(N,N-diethylprop-2-yn-1-amine) is unique due to its central tin atom and the presence of three N,N-diethylprop-2-yn-1-amine groups. This structure imparts distinct chemical properties, making it suitable for specific applications in catalysis and materials science that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
70760-46-2 |
|---|---|
Formule moléculaire |
C22H39N3Sn |
Poids moléculaire |
464.3 g/mol |
Nom IUPAC |
3-[bis[3-(diethylamino)prop-1-ynyl]-methylstannyl]-N,N-diethylprop-2-yn-1-amine |
InChI |
InChI=1S/3C7H12N.CH3.Sn/c3*1-4-7-8(5-2)6-3;;/h3*5-7H2,2-3H3;1H3; |
Clé InChI |
VCNNDGNAAPJKHQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC#C[Sn](C)(C#CCN(CC)CC)C#CCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


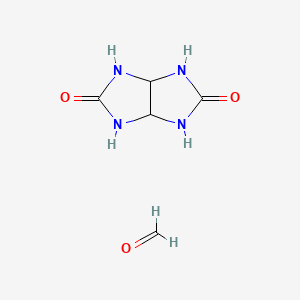
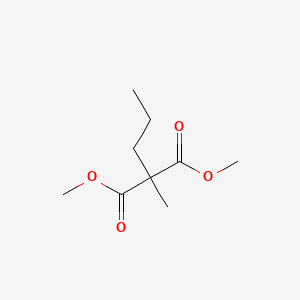

![Ethyl 3-{[(1R)-1-phenylethyl]amino}but-2-enoate](/img/structure/B14462632.png)
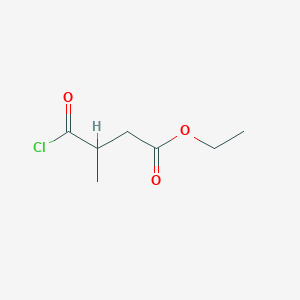
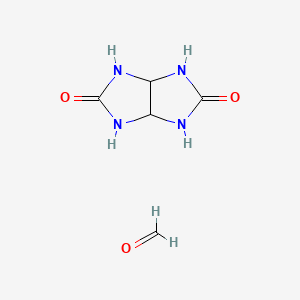
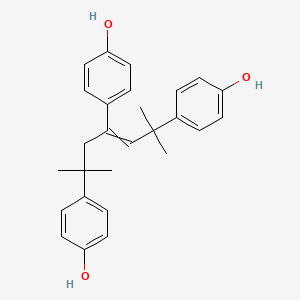
![N-[2-Amino-5-(dimethylamino)phenyl]acetamide](/img/structure/B14462648.png)
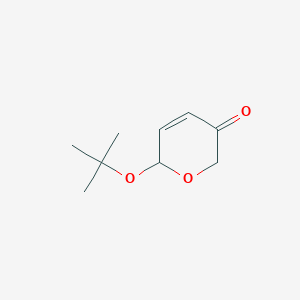

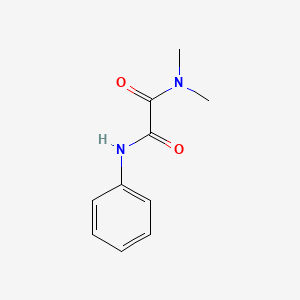
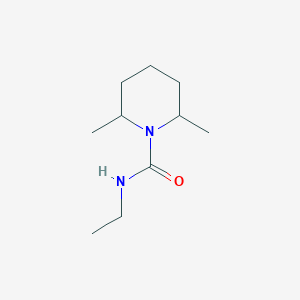
![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
